

Foreword: Deconstructing a Versatile Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Nitropicolinonitrile**

Cat. No.: **B016970**

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its bioisosteric relationship to benzene and its capacity for diverse functionalization. This guide provides a detailed technical exploration of a specific, highly activated pyridine derivative: **5-Nitropicolinonitrile** (CAS 100367-55-3). Our objective is to move beyond a simple recitation of facts and provide a cohesive narrative that explains the causality behind this molecule's properties and its value as a synthetic intermediate. We will dissect its spectroscopic signature, explore its synthesis and reactivity, and connect its structural features to its proven utility in the synthesis of significant pharmaceutical agents.

Molecular Overview and Physicochemical Properties

5-Nitropicolinonitrile, systematically named 5-nitropyridine-2-carbonitrile, is a deceptively simple molecule whose synthetic potential is derived from the powerful electronic interplay of its functional groups.^{[1][2]} The pyridine nitrogen, the 2-cyano group, and the 5-nitro group all act as strong electron-withdrawing moieties. This synergistic effect renders the pyridine ring exceptionally electron-deficient, a critical feature that dictates its reactivity and serves as the foundation for its use as a versatile building block in organic synthesis.^[3]

Caption: 2D Structure of **5-Nitropicolinonitrile**.

Table 1: Core Physicochemical Properties

Property	Value	Source
IUPAC Name	5-nitropyridine-2-carbonitrile	PubChem[1]
Synonyms	5-Nitropicolinonitrile, 2-Cyano-5-nitropyridine	Pharmaffiliates[3] , SCBT[2]
CAS Number	100367-55-3	PubChem[1]
Molecular Formula	C ₆ H ₃ N ₃ O ₂	PubChem[1]
Molecular Weight	149.11 g/mol	PubChem[1]
Appearance	Green or Light Yellow Solid	Pharmaffiliates[3] , ChemicalBook[4]

| Melting Point | 43 °C | [ChemicalBook\[4\]](#) |

Spectroscopic and Analytical Characterization

Unambiguous identification of a synthetic intermediate is paramount. The following sections detail the expected spectroscopic fingerprint of **5-Nitropicolinonitrile**, combining experimental data where available with predictions based on established chemical principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a precise map of the hydrogen environments on the pyridine ring. The powerful electron-withdrawing nature of the substituents results in a significant downfield shift for all three aromatic protons, making their signals distinct and readily identifiable.

Table 2: Experimental ¹H NMR Data (300 MHz, CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	9.54	dd	2.5, 0.7
H-4	8.68	dd	8.4, 2.5
H-3	7.98	dd	8.4, 0.7

Data sourced from ChemicalBook.[\[4\]](#)

- Expert Interpretation: The proton at the C-6 position (H-6) experiences the most significant deshielding, appearing furthest downfield at 9.54 ppm. This is due to its position ortho to the ring nitrogen and para to the strongly withdrawing nitro group. The observed doublet of doublets (dd) multiplicity for each proton arises from coupling to its two non-equivalent neighbors, confirming the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **5-Nitropicolinonitrile** is not readily available in the reviewed literature, a predictive analysis based on established substituent effects on pyridine rings allows for a reliable assignment of the carbon signals.[\[5\]](#)[\[6\]](#)

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Nitrile)	~115-118	Typical range for nitrile carbons.
Pyridine Carbons	~120-155	Aromatic region, specific shifts influenced by substituents.
C2 (ipso-CN)	~135-140	Quaternary carbon, downfield due to nitrile attachment.
C3	~125-130	Shielded relative to C4 and C6.
C4	~140-145	Deshielded by adjacent nitro group.
C5 (ipso-NO ₂)	~148-152	Quaternary carbon, strongly deshielded by nitro group.

| C6 | ~150-155 | Most deshielded CH carbon due to proximity to ring N. |

- Causality: The chemical shifts of the pyridine carbons are dictated by their electronic environment. Carbons directly attached to the electron-withdrawing nitro (C5) and cyano (C2) groups, along with the carbon adjacent to the ring nitrogen (C6), are expected to resonate at the lowest field (highest ppm values).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence for the presence of the key nitrile and nitro functional groups through their characteristic, strong vibrational absorptions.

Table 4: Predicted Characteristic FT-IR Absorption Bands

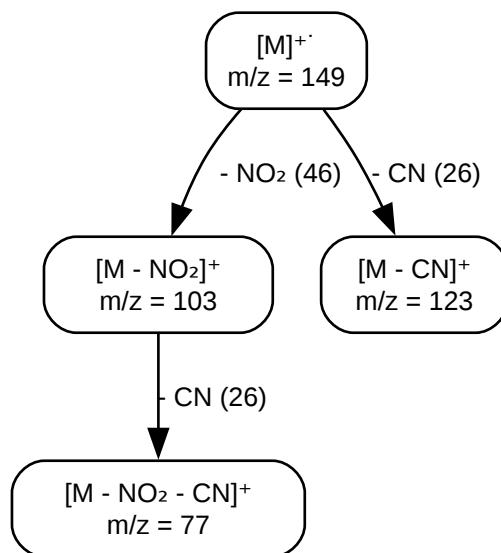
Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium
Nitrile (C≡N)	Stretch	2240 - 2220	Strong, Sharp
Aromatic C=C/C=N	Ring Stretch	1600 - 1450	Medium-Strong
Nitro (NO ₂) Asymmetric	Stretch	1560 - 1520	Strong

| Nitro (NO₂) Symmetric | Stretch | 1360 - 1330 | Strong |

- Expert Interpretation: The two most diagnostic peaks will be the sharp, intense band around 2230 cm⁻¹ for the C≡N stretch and the two very strong bands corresponding to the asymmetric and symmetric stretches of the NO₂ group.[7][8] The presence of these distinct peaks provides a rapid and reliable method for confirming the successful incorporation of both functional groups onto the pyridine scaffold.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides molecular weight confirmation and structural information through analysis of fragmentation patterns. The molecular ion (M⁺) is expected at m/z = 149.



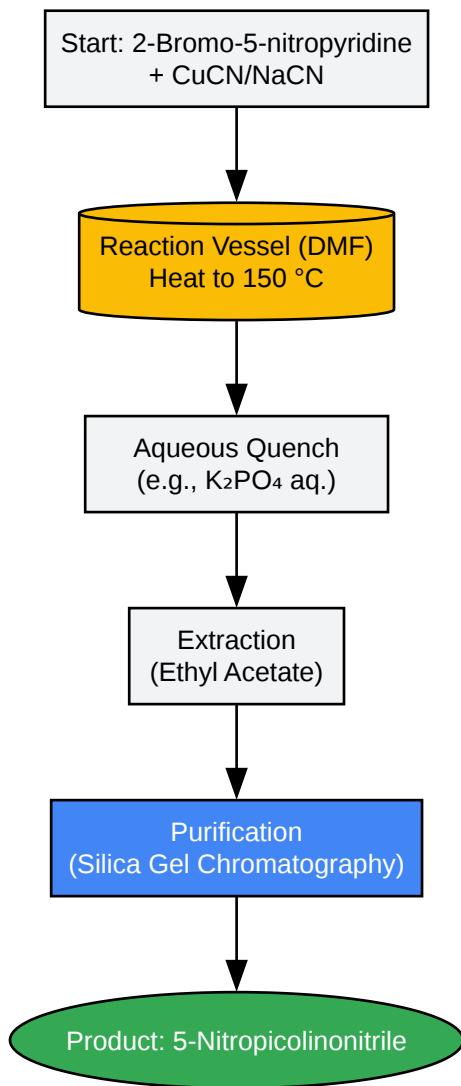
[Click to download full resolution via product page](#)

Caption: Predicted EI-MS Fragmentation Pathway.

- Mechanistic Insight: Upon ionization, the molecular ion (m/z 149) is formed. The most probable fragmentation pathways involve the loss of neutral radicals corresponding to the functional groups.^{[9][10]} Loss of a nitro radical ($\bullet\text{NO}_2$, 46 Da) would yield a fragment at m/z 103. Loss of a cyanide radical ($\bullet\text{CN}$, 26 Da) would result in a fragment at m/z 123. Subsequent loss of a cyanide radical from the m/z 103 fragment would lead to a pyridyl cation at m/z 77. The relative abundance of these fragments provides a structural fingerprint.^{[9][11]}

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for any valuable intermediate. **5-Nitropicolinonitrile** is efficiently prepared from commercially available 2-bromo-5-nitropyridine via a nucleophilic aromatic substitution ($S_n\text{Ar}$) reaction using a cyanide source. The use of copper(I) cyanide is common as it facilitates the displacement of the bromide.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. compoundchem.com [compoundchem.com]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Foreword: Deconstructing a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016970#chemical-structure-of-5-nitropicolinonitrile\]](https://www.benchchem.com/product/b016970#chemical-structure-of-5-nitropicolinonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com